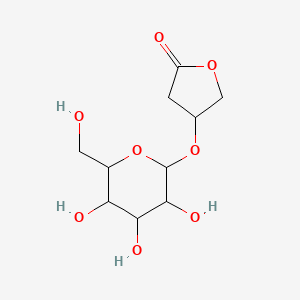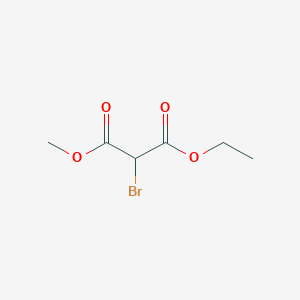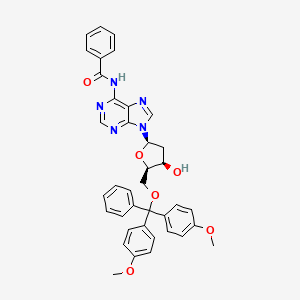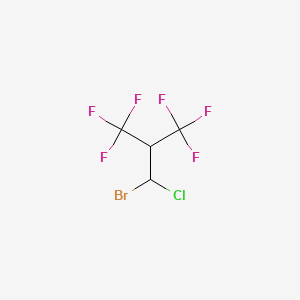
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is an organic compound that belongs to the class of halogenated alkanes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone. The trifluoromethyl group and the trifluoropropane structure contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with bromine and chlorine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to optimize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Formation of new compounds with different functional groups.
Elimination Products: Formation of alkenes and other unsaturated compounds.
Oxidation and Reduction Products: Formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated groups into molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-3-chloro-2-(difluoromethyl)-1,1,1-trifluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-difluoropropane
- 3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-tetrafluoropropane
Uniqueness
3-Bromo-3-chloro-2-(trifluoromethyl)-1,1,1-trifluoropropane is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to participate in a wide range of chemical reactions. The compound’s unique structure makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
885276-24-4 |
|---|---|
Formule moléculaire |
C4H2BrClF6 |
Poids moléculaire |
279.40 g/mol |
Nom IUPAC |
2-[bromo(chloro)methyl]-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C4H2BrClF6/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
Clé InChI |
RIFWFSWIBVTEME-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)Br)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


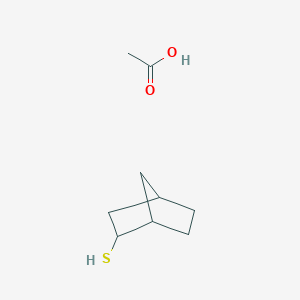
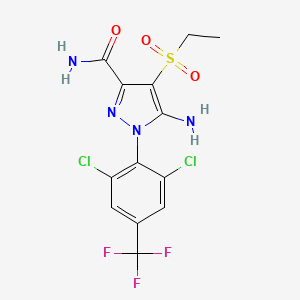

![6,6-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-4-one](/img/structure/B13404374.png)
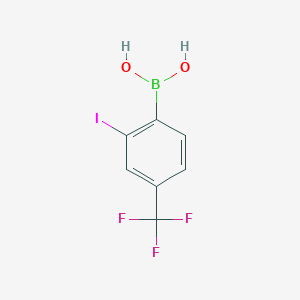

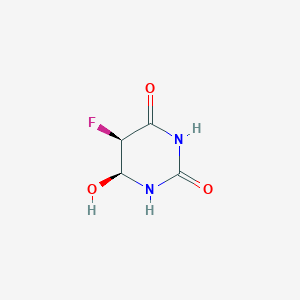
![N,N-dimethyl-1-[2-(piperidin-2-yl)phenyl]methanamine](/img/structure/B13404405.png)
![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]dibenzothiophene](/img/structure/B13404413.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
